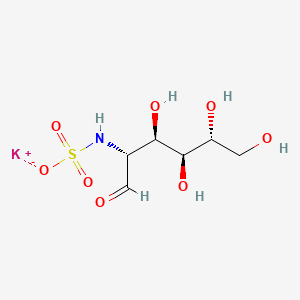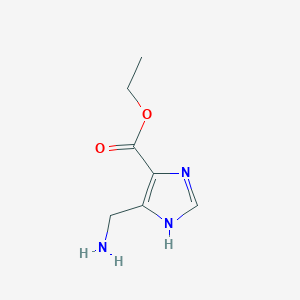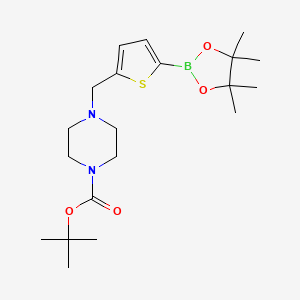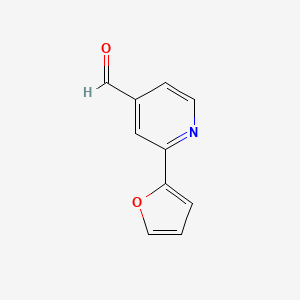![molecular formula C12H18N2 B1443770 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine CAS No. 1354659-03-2](/img/structure/B1443770.png)
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine
Overview
Description
Scientific Research Applications
Melanin-Concentrating Hormone Receptor-1 Antagonists
Derivatives of 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine were identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One compound with a Ki value of 2.3 nM showed good oral bioavailability and efficacy in rats (Huang et al., 2005).
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, which are crucial in biological molecules like heme and chlorophyll, are often prepared by condensing amines with carbonyl-containing compounds. Pyrrolidine derivatives are synthesized through various reactions, contributing to the preparation and utility of a wide range of pyrrole derivatives (Anderson & Liu, 2000).
Chiral Ligands in Alkylation
Pyrrolidine-based amino alcohols derived from tartaric acid and primary amines, including this compound, are used as chiral ligands in the enantioselective alkylation of benzaldehyde. This process has been shown to achieve enantiomeric excesses of up to 80% (Gonsalves et al., 2003).
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of complex molecules. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a similar compound, is a key intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).
Asymmetric Deprotonation
The compound is involved in asymmetric deprotonation reactions, facilitating highly enantioselective syntheses of related pyrrolidines (Wu, Lee, & Beak, 1996).
Chemical Synthesis and Catalysis
It plays a role in the synthesis of amino alcohols, amino acids, and related compounds, showcasing versatility in chemical reactions and catalysis (Zimmer, Hoffmann, & Reissig, 1992).
Drug Discovery and Design
This compound derivatives are explored in drug discovery, especially as potential inhibitors in various biological processes, such as in the case of novel Schiff bases with potential as anticancer agents (Al‐Janabi, Elzupir, & Yousef, 2020).
Molecular Chemistry and Crystallography
The compound's derivatives are studied in molecular chemistry, particularly in hydrogen-bonding patterns, enhancing our understanding of intermolecular interactions and crystal structures (Balderson et al., 2007).
Redox-Annulations and Pyrrolidine Synthesis
It is used in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the synthesis of pyrrolines and pyrrolidines, demonstrating its application in organic synthesis (Kang et al., 2015).
Design and Synthesis of Anticancer Agents
Pyrrolidine derivatives are utilized in designing and synthesizing potential anticancer agents, highlighting their significance in medicinal chemistry (Alam et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-(3-pyrrolidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9-10H,2-3,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISTVZGIGYAOLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)



![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)


![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)


